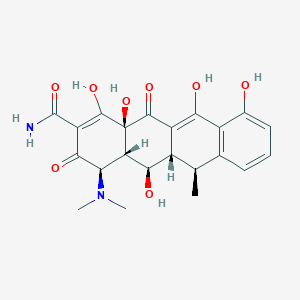
Ivermectin B1 Aglycon
Übersicht
Beschreibung
IVM-Aglycon ist ein Derivat von Ivermectin, einem Breitband-Antiparasitikum. Ivermectin wird in der Veterinärmedizin und Humanmedizin zur Behandlung verschiedener parasitärer Infektionen eingesetzt. Die Aglycon-Form von Ivermectin wird durch Entfernen des Zuckeranteils von der Stammverbindung gewonnen, was zu einem Molekül mit unterschiedlichen chemischen und biologischen Eigenschaften führt.
Wirkmechanismus
Target of Action
Ivermectin primarily targets glutamate-gated chloride channels in microfilarial invertebrate muscle and nerve cells . It also interacts with a binding pocket formed by the transmembrane domains of adjacent GluClR subunits . In humans, ivermectin also functions as a feedback regulator of certain ligand-gated signaling pathways .
Mode of Action
Ivermectin acts as a selective positive allosteric modulator at the glutamate-gated chloride channels . It binds to these channels, leading to an increase in the permeability of the cell membrane to chloride ions . This results in cellular hyperpolarization, leading to paralysis and death of the parasite .
Biochemical Pathways
The biochemical pathways affected by Ivermectin involve the modulation of γ-aminobutyric acid type-A receptor, glycine binding site, and neuronal α7-nicotinic binding site at nanomolar concentrations . The drug acts at multiple sites, and various target species have different sensitivities to the drug .
Pharmacokinetics
Ivermectin is metabolized, both in vivo and in vitro, by C-hydroxylation and O-demethylation reactions catalyzed by P450 3A4 as the major enzyme, with a contribution of P450 3A5 and 2C9 . The half-lives of its metabolites M1 and M4 are considerably longer than that of the parent compound ivermectin . The high lipid solubility of ivermectin results in it being widely distributed throughout the body .
Result of Action
The result of Ivermectin’s action is the effective treatment of various parasitic diseases. It is mainly used in humans in the treatment of onchocerciasis, but may also be effective against other worm infestations such as strongyloidiasis, ascariasis, trichuriasis, and enterobiasis . It has also been used in the treatment of head lice infestation .
Action Environment
The action of Ivermectin can be influenced by environmental factors. For example, when administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . Therefore, concern for avermectin contamination in soil is increasing, and researchers are focused on estimating the effects on non-target organisms, such as plants and soil invertebrates . Furthermore, the presence of other drugs/chemicals that are potent inhibitors/inducers of P4503A4 enzyme and of MDR1 (P-gp), BCRP or MRP transporters, or when polymorphisms of the drug transporters and P450 3A4 exist, drug-drug or drug-toxic chemical interactions might result in suboptimal response to the therapy or to toxic effects .
Biochemische Analyse
Biochemical Properties
Ivermectin Impurity G, like Ivermectin, is believed to interact with glutamate-gated chloride channels present in animal neurons and muscle cells . By binding to these channels, it increases the permeability of the cell membrane for chloride ions . This interaction is crucial for its antiparasitic activity.
Cellular Effects
In cellular contexts, Ivermectin Impurity G may influence various cellular processes. For instance, studies have shown that Ivermectin can cause cell cycle arrest and apoptosis in certain cancer cell lines
Molecular Mechanism
The molecular mechanism of action of Ivermectin Impurity G is likely similar to that of Ivermectin. Ivermectin acts as a selective positive allosteric modulator at the glutamate-gated chloride channels found in nematodes and insects . By binding to these channels, it leads to an influx of chloride ions, causing paralysis and death of the parasite .
Temporal Effects in Laboratory Settings
Ivermectin has been shown to have long-lasting effects due to its high lipid solubility, which results in it being widely distributed throughout the body .
Dosage Effects in Animal Models
Studies on Ivermectin have shown that it can reduce viral load and disease in mice infected with a coronavirus . High doses of Ivermectin can also lead to severe neurological toxicity .
Metabolic Pathways
Ivermectin Impurity G is likely metabolized in a similar manner to Ivermectin. Ivermectin is metabolized by C-hydroxylation and O-demethylation reactions, primarily catalyzed by P450 3A4, with contributions from P450 3A5 and 2C9 .
Transport and Distribution
Ivermectin Impurity G, like Ivermectin, is likely transported and distributed within cells and tissues due to its high liposolubility . It is suggested that P-gp (MDR1) transporter participates in Ivermectin efflux at low drug concentration with a slow transport rate .
Subcellular Localization
Given its lipophilic nature and its interactions with intracellular targets such as glutamate-gated chloride channels , it is likely that it can cross cell membranes and localize within various subcellular compartments.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von IVM-Aglycon beinhaltet typischerweise die Entfernung des Zuckeranteils von Ivermectin. Dies kann durch enzymatische Hydrolyse oder chemische Methoden erreicht werden. Enzymatische Hydrolyse verwendet spezifische Glykosidasen, um die glykosidische Bindung zu spalten, während chemische Methoden eine Säure- oder Basenhydrolyse unter kontrollierten Bedingungen beinhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von IVM-Aglycon beinhaltet die großtechnische Fermentation von Streptomyces avermitilis, gefolgt von der Extraktion und Reinigung von Ivermectin. Das gereinigte Ivermectin wird dann einer Hydrolyse unterzogen, um den Zuckeranteil zu entfernen, wodurch IVM-Aglycon entsteht .
Chemische Reaktionsanalyse
Reaktionstypen
IVM-Aglycon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: IVM-Aglycon kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Aglycon modifizieren.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von IVM-Aglycon, die jeweils einzigartige chemische und biologische Eigenschaften besitzen .
Wissenschaftliche Forschungsanwendungen
IVM-Aglycon hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Ausgangsmaterial für die Synthese neuer Verbindungen verwendet.
Biologie: Wird auf seine Auswirkungen auf verschiedene biologische Systeme untersucht, einschließlich seiner Antiparasitenaktivität.
Medizin: Wird auf potenzielle therapeutische Anwendungen untersucht, einschließlich seiner Verwendung als Antiparasitikum.
Industrie: Wird bei der Entwicklung neuer Pestizide und Tierarzneimittel eingesetzt
Wirkmechanismus
IVM-Aglycon übt seine Wirkung aus, indem es an Glutamat-gesteuerten Chloridkanälen im Nervensystem von Wirbellosen bindet. Diese Bindung verstärkt den Einstrom von Chloridionen, was zu einer Hyperpolarisation und Lähmung des Parasiten führt. Die molekularen Zielstrukturen umfassen bestimmte Untereinheiten des Chloridkanals, und die beteiligten Pfade hängen mit der Neurotransmission und dem Ionentransport zusammen .
Analyse Chemischer Reaktionen
Types of Reactions
IVM AGLYCONE undergoes various chemical reactions, including:
Oxidation: IVM AGLYCONE can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the aglycone.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of IVM AGLYCONE, each with unique chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
IVM AGLYCONE has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of novel compounds.
Biology: Studied for its effects on various biological systems, including its antiparasitic activity.
Medicine: Investigated for potential therapeutic applications, including its use as an antiparasitic agent.
Industry: Utilized in the development of new pesticides and veterinary drugs
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Abamectin
- Doramectin
- Eprinomectin
- Moxidectin
- Selamectin
Einzigartigkeit
IVM-Aglycon ist aufgrund seiner einzigartigen chemischen Struktur, der der Zuckeranteil fehlt, der in anderen Avermectinen vorhanden ist, einzigartig. Dieser strukturelle Unterschied verleiht ihm einzigartige chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
CAS-Nummer |
73162-95-5 |
|---|---|
Molekularformel |
C34H50O8 |
Molekulargewicht |
586.8 g/mol |
IUPAC-Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |
InChI-Schlüssel |
XOCXXEYUGYTCNG-AOIHNFKZSA-N |
SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |
Isomerische SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)\C)C |
Kanonische SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |
Aussehen |
Off-White Solid |
melting_point |
149-154ºC |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Ivermectin B1 Aglycon; (6R,13S,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]-milbemycin B; [6R,13S,25R(S)]-5-O-Demethyl-28-deoxy-6,28-epoxy-13-hydroxy-25-(1-methylpropyl)-milbemycin B; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)
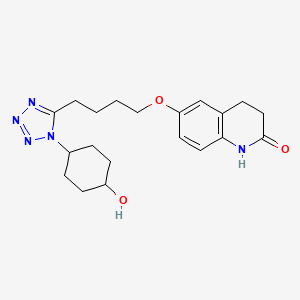
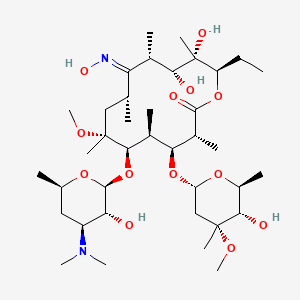

![2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601447.png)

![(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601449.png)
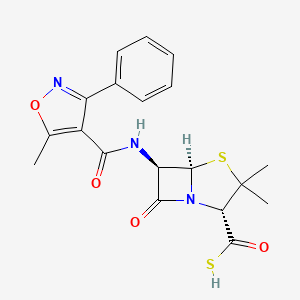

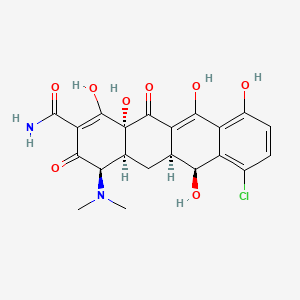
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)
